5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
CAS No.: 1214362-15-8
Cat. No.: VC2750807
Molecular Formula: C8H5F4NO2
Molecular Weight: 223.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214362-15-8 |
|---|---|
| Molecular Formula | C8H5F4NO2 |
| Molecular Weight | 223.12 g/mol |
| IUPAC Name | 2-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C8H5F4NO2/c9-5-2-1-4(3-6(14)15)13-7(5)8(10,11)12/h1-2H,3H2,(H,14,15) |
| Standard InChI Key | PALCKFSBAHBWBW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1CC(=O)O)C(F)(F)F)F |
| Canonical SMILES | C1=CC(=C(N=C1CC(=O)O)C(F)(F)F)F |
Introduction
Physical and Chemical Properties
Structure and Identification
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is characterized by a pyridine core with three key substituents: a fluorine atom at the 5-position, a trifluoromethyl group at the 6-position, and an acetic acid moiety at the 2-position . The compound's structure is crucial for its chemical behavior and applications in various fields.
Table 1: Identification Parameters of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
| Parameter | Value |
|---|---|
| CAS Number | 1214362-15-8 |
| PubChem CID | 118703940 |
| VCID | VC2750807 |
| Molecular Formula | C8H5F4NO2 |
| Molecular Weight | 223.12 g/mol |
| IUPAC Name | 2-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
The compound features a planar pyridine ring with electronegative fluorine substituents that significantly influence its electronic properties and reactivity patterns. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, while the acetic acid moiety provides a functional handle for further chemical modifications.
Applications and Biological Activity
Agrochemical Applications
Trifluoromethylpyridine derivatives have demonstrated significant success as structural components in various agrochemicals, including fungicides, herbicides, and insecticides . Given its structural features, 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid could serve as a valuable building block in the development of novel agrochemical agents.
Related compounds, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, have shown excellent herbicidal activity, suggesting potential applications for similar fluorinated pyridine derivatives in crop protection . Some of these compounds exhibited superior inhibitory effects compared to commercial herbicides like picloram and florpyrauxifen, highlighting the significance of fluorinated pyridines in agricultural chemistry .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of fluorinated pyridines provide insights into how 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid might function in biological systems. Research has shown that unique intramolecular interactions, such as sulfur-nitrogen nonbonding interactions in N-pyrimidyl/pyridyl-2-thiazolamine moieties, can enable conformations essential for biological activity .
For compounds with herbicidal activity, the substitution pattern on the pyridine ring significantly influences efficacy. In some cases, fluorine substitution at specific positions has been found to enhance the inhibitory activity against root growth in various plant species, suggesting potential mechanisms by which 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid might exhibit biological effects .
Reactions and Reactivity
Common Reactions
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid can participate in various chemical reactions, with its reactivity largely determined by the functional groups present. Common reactions include:
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Carboxylic Acid Reactions: Esterification, amide formation, reduction to alcohol, and decarboxylation
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Nucleophilic Aromatic Substitution: Potential substitution of the fluorine atom under appropriate conditions
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Coupling Reactions: Utilization of the carboxylic acid group for coupling with amines and alcohols to form more complex molecules
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Metal-Catalyzed Cross-Coupling: Potential functionalization of the pyridine ring through modern cross-coupling methodologies
The relative reactivity of these sites is influenced by the electronic effects of the fluorinated substituents, which can either activate or deactivate specific positions depending on the type of reaction .
Mechanism of Action
In biological systems, the mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid and its derivatives likely involves interactions with specific molecular targets. The fluorine atoms enhance binding affinity through stronger interactions such as hydrogen bonding and dipole-dipole interactions.
For derivatives with herbicidal activity, the mechanism often involves disruption of plant growth regulatory pathways. For instance, similar compounds like 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have shown significant inhibition of root growth in Arabidopsis thaliana and various weed species . These effects are likely mediated through interaction with auxin receptors or related signaling pathways in plants.
Comparison with Similar Compounds
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid belongs to a family of fluorinated pyridine derivatives that includes several structural isomers and related compounds. Comparing these compounds provides insights into the effects of substitution patterns on properties and activities.
Table 2: Comparison of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid | 1214362-15-8 | C8H5F4NO2 | 223.12 g/mol | Subject compound |
| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | 913839-73-3 | C8H6F3NO2 | 205.13 g/mol | Lacks 5-F, CF3 at 6-position, acetic acid at different position (3-yl) |
| 2-[2-(Trifluoromethyl)pyridin-3-yl]acetic acid | 1000568-14-8 | C8H6F3NO2 | 205.13 g/mol | Lacks 5-F, CF3 at 2-position, acetic acid at different position (3-yl) |
The differences in substitution patterns between these compounds result in distinct electronic properties, reactivity patterns, and potentially different biological activities. For instance, the position of the trifluoromethyl group significantly influences the electronic distribution across the pyridine ring, which can affect binding interactions with biological targets .
The additional fluorine atom at the 5-position in 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid increases its lipophilicity and metabolic stability compared to its non-fluorinated counterparts. These differences highlight the importance of precise molecular design in developing compounds for specific applications .
Current Research and Future Prospects
Current research on fluorinated pyridine derivatives focuses on their applications in diverse fields, including pharmaceuticals, agrochemicals, and materials science. For 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid and related compounds, several promising research directions include:
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Development of Novel Synthetic Methods: Research into more efficient and sustainable synthesis routes for fluorinated pyridines, potentially including metal-catalyzed fluorination methods and flow chemistry approaches .
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Medicinal Chemistry Applications: Exploration of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid as a building block in the design of new drug candidates, particularly for conditions where enhanced metabolic stability and lipophilicity are advantageous .
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Agrochemical Development: Investigation of derivatives for potential herbicidal, fungicidal, or insecticidal activities, building on the success of other fluorinated pyridines in these applications .
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Structure-Activity Relationship Studies: Detailed examination of how structural modifications to the core scaffold affect biological activity, providing guidance for the rational design of more effective compounds .
The continuous development of analytical techniques and computational methods further enhances our understanding of these compounds, potentially revealing new applications and optimization strategies.
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